
(2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride is a complex organic molecule with potential applications in various scientific fields. It features a decahydroquinoline core, which is a bicyclic structure, and is functionalized with a vinyl group and a benzoate ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride typically involves multiple steps:
Formation of the Decahydroquinoline Core: This can be achieved through a catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple an alkene with the decahydroquinoline core.
Esterification: The benzoate ester is formed by reacting the hydroxyl group on the decahydroquinoline with benzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Formation of the Hydrochloride Salt: The final step involves treating the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction can occur at the benzoate ester, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can take place at the benzoate ester, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation, or OsO4 (osmium tetroxide) for dihydroxylation.
Reduction: LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Alcohols: from reduction.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, the compound’s solubility and stability make it a candidate for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Potential medicinal applications include its use as a precursor for developing drugs targeting neurological disorders. Its structure suggests it could interact with central nervous system receptors.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride exerts its effects involves binding to specific molecular targets. These targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The vinyl group and benzoate ester are likely critical for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2R,4S,4AS,8aS)-1,2-dimethyl-4-ethynyldecahydroquinolin-4-yl benzoate hydrochloride
- (2R,4S,4AS,8aS)-1,2-dimethyl-4-propyldecahydroquinolin-4-yl benzoate hydrochloride
Uniqueness
Compared to similar compounds, (2R,4S,4AS,8aS)-1,2-dimethyl-4-vinyldecahydroquinolin-4-yl benzoate hydrochloride is unique due to its vinyl group, which can participate in additional chemical reactions, providing more versatility in synthetic applications. Its specific stereochemistry also contributes to its unique binding properties and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C20H28ClNO2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC 名称 |
[(2R,4S,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20-;/m1./s1 |
InChI 键 |
PXCBCNQBYIAUHB-GYCLNSNTSA-N |
手性 SMILES |
C[C@@H]1C[C@@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
规范 SMILES |
CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


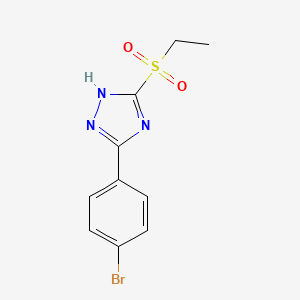
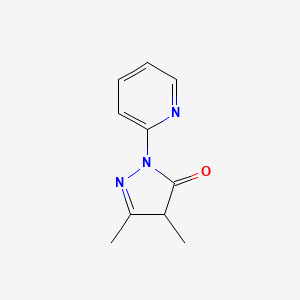

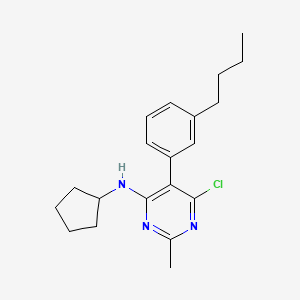
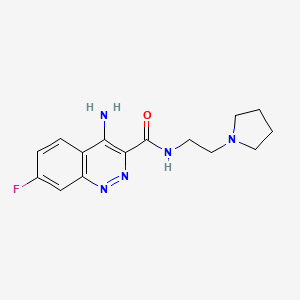


![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)
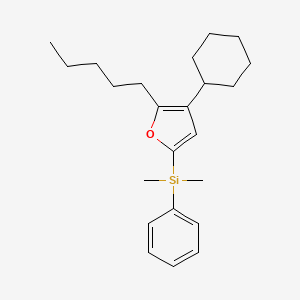

![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)
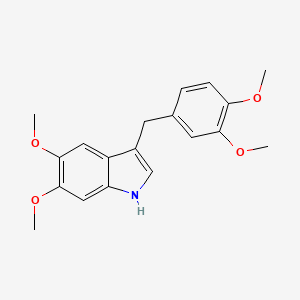
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

